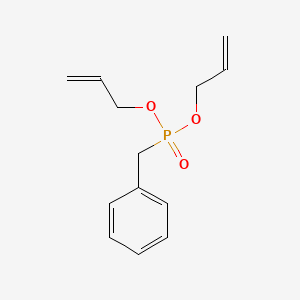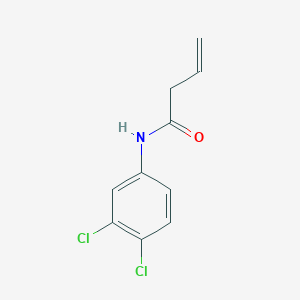![molecular formula C16H7Cl2NO2 B14434687 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one CAS No. 75213-91-1](/img/structure/B14434687.png)
8,10-Dichloro-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-Dichloro-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation reaction between 2,5-dichloro-1,4-benzoquinone and 2-aminophenol . The reaction is usually carried out in the presence of a base such as anhydrous sodium carbonate, and the product is obtained after recrystallization from an ethanol-water mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenoxazine compounds .
Wissenschaftliche Forschungsanwendungen
8,10-Dichloro-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one exerts its effects involves its interaction with specific molecular targets. For instance, in its antimicrobial action, the compound binds to microbial enzymes, inhibiting their activity and thereby preventing microbial growth . In its anticancer role, it interferes with cellular pathways that are crucial for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 6,9-Dichloro-5H-benzo[a]phenoxazin-5-one
- Benzo[a]benzo[5,6][1,4]thiazino[3,2-c]phenothiazine
- 13-Nitrobenzo[a]benzo[5,6][1,4]oxazino[3,2-c]phenothiazine
Comparison: 8,10-Dichloro-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it has shown higher binding affinities in molecular docking studies, indicating its potential as a more effective antimicrobial and anticancer agent . Additionally, its structural features make it a valuable candidate for applications in organic electronics and material science .
Eigenschaften
CAS-Nummer |
75213-91-1 |
|---|---|
Molekularformel |
C16H7Cl2NO2 |
Molekulargewicht |
316.1 g/mol |
IUPAC-Name |
8,10-dichlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7Cl2NO2/c17-8-5-11(18)16-12(6-8)19-15-10-4-2-1-3-9(10)13(20)7-14(15)21-16/h1-7H |
InChI-Schlüssel |
BTSIONKMLNABGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)


![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)



![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)






